molecular formula C26H26N2O2 B4996668 N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide

Cat. No.: B4996668
M. Wt: 398.5 g/mol
InChI Key: GCYCCLLYGCJMGL-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetyl and methyl groups. The final step involves the formation of the benzamide moiety through a condensation reaction with 4-methyl-N-phenylbenzamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-nitro-N-phenylbenzamide
  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

Uniqueness

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-methyl-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-18-13-15-21(16-14-18)26(30)28(22-9-5-4-6-10-22)25-17-19(2)27(20(3)29)24-12-8-7-11-23(24)25/h4-16,19,25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYCCLLYGCJMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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